molecular formula C11H9BrO2 B11864358 2-Bromo-3-methyl-1,4-naphthalenediol CAS No. 39055-47-5

2-Bromo-3-methyl-1,4-naphthalenediol

Cat. No.: B11864358
CAS No.: 39055-47-5
M. Wt: 253.09 g/mol
InChI Key: RKLZIYSQSHJQFC-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1,4-naphthalenediol is an organic compound with the molecular formula C11H9BrO2. It is a derivative of naphthalene, characterized by the presence of bromine and methyl groups attached to the naphthalene ring, along with two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-1,4-naphthalenediol typically involves the bromination of 3-methyl-1,4-naphthalenediol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methyl-1,4-naphthalenediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-3-methyl-1,4-naphthalenediol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1,4-naphthalenediol involves its interaction with various molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to potential therapeutic effects. Its redox properties also contribute to its mechanism of action, particularly in oxidative stress-related pathways .

Comparison with Similar Compounds

    2-Bromo-1,4-naphthalenediol: Similar structure but lacks the methyl group.

    3-Methyl-1,4-naphthalenediol: Similar structure but lacks the bromine atom.

    1,4-Naphthalenediol: Lacks both the bromine and methyl groups.

Uniqueness: 2-Bromo-3-methyl-1,4-naphthalenediol is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-3-methylnaphthalene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLZIYSQSHJQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409259
Record name 1,4-Naphthalenediol, 2-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39055-47-5
Record name 1,4-Naphthalenediol, 2-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-3-METHYL-1,4-NAPHTHALENEDIOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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